2-D08

SUMOylation Enzyme Kinetics Ubiquitin-like Proteins

2-D08 is a mechanistically distinct SUMOylation inhibitor. Unlike E1-targeting agents (e.g., Ginkgolic Acid), it selectively blocks SUMO transfer from the E2 (UBC9) thioester conjugate to the substrate, enabling precise dissection of E2/E3-dependent functions without disrupting E1-SUMO formation. Its dual Axl kinase inhibition (IC50=0.49 nM) uniquely supports crosstalk studies between SUMOylation and RTK signaling. Validated in ATRA-sensitization and Aβ1-42 aggregation assays, it outperforms other flavones. Choose 2-D08 for targeted, mechanism-specific interrogation of SUMO conjugation cascades and multi-target pharmacology.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 144707-18-6
Cat. No. B1664067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-D08
CAS144707-18-6
Synonyms2',3',4'-trihydroxyflavone
2-D08 cell permeable
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
InChIInChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H
InChIKeyJJAXTFSPCLZPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-D08 (144707-18-6) as a Differentiated SUMOylation Inhibitor for Targeted Research Applications


2-D08 (2',3',4'-Trihydroxyflavone, CAS:144707-18-6) is a synthetic, cell-permeable flavone that acts as a mechanistically distinct inhibitor of protein SUMOylation. Unlike many other inhibitors in its class that target the E1 activating enzyme, 2-D08 selectively blocks the transfer of SUMO (Small Ubiquitin-like Modifier) from the E2 conjugating enzyme (UBC9) thioester conjugate to the substrate [1]. This specific mechanism of action defines its utility in experimental systems where precise modulation of the SUMO conjugation cascade is required. In addition to its primary activity, 2-D08 exhibits potent, nanomolar-range inhibition of the Axl receptor tyrosine kinase .

Why 2-D08 Cannot Be Readily Substituted by Other SUMOylation Inhibitors


The SUMOylation pathway presents multiple druggable nodes, and inhibitors targeting different steps in the cascade produce distinct biological outcomes, precluding simple functional substitution. For example, compounds like Ginkgolic Acid and Anacardic Acid inhibit the E1 activating enzyme, preventing the initial formation of the E1-SUMO thioester conjugate . In contrast, 2-D08 uniquely targets the E2 enzyme UBC9 to block the final transfer of SUMO to the substrate protein without disrupting E1 or E2 thioester formation [1]. This divergence in mechanism can lead to differential effects on the broader ubiquitin-like protein network and the cellular proteome . Furthermore, the polypharmacology of 2-D08, which includes potent inhibition of kinases such as Axl, adds another layer of complexity that cannot be recapitulated by other, more selective SUMOylation inhibitors like ML-792 or TAK-981 [2]. Therefore, the choice of inhibitor is a critical experimental variable that dictates the interpretation of results concerning the specific roles of E1 vs. E2/E3 enzymes in SUMO-dependent processes.

Quantitative Evidence of 2-D08 Differentiation from Analogs and In-Class Candidates


Divergent Mechanism of Action: 2-D08 Inhibits E2 Transfer Step, Not E1 Activation

2-D08 differentiates itself from widely used SUMOylation inhibitors by its unique mechanism of action. While natural product inhibitors like Ginkgolic Acid and Anacardic Acid target the E1 activating enzyme, 2-D08 acts downstream to specifically block the transfer of SUMO from the E2 (UBC9)-SUMO thioester complex to the target substrate. This selectivity has been directly demonstrated in cell-free assays, showing that 2-D08 does not affect E1 or E2 thioester formation .

SUMOylation Enzyme Kinetics Ubiquitin-like Proteins

Potent In Vitro Inhibition of SUMOylation with Defined IC50

In a quantitative in vitro mobility shift assay, 2-D08 demonstrated a defined inhibitory potency against SUMOylation. The half-maximal inhibitory concentration (IC50) was measured to be 6.0 µM, providing a clear benchmark for its biochemical activity [1].

SUMOylation Inhibitor Potency Enzymatic Assay

Dual Kinase Inhibition Profile with Sub-Nanomolar Potency for Axl

Beyond its primary role as a SUMOylation inhibitor, 2-D08 exhibits significant polypharmacology as a potent kinase inhibitor. It is a particularly strong inhibitor of the Axl receptor tyrosine kinase, with a reported IC50 of 0.49 nM in biochemical assays . This is in stark contrast to other SUMOylation inhibitors, such as the SAE inhibitor ML-792, which are highly selective for the SUMO pathway and do not possess such ancillary kinase activity [1].

Polypharmacology Kinase Inhibitor Axl

Synergistic Enhancement of ATRA-Induced Differentiation in AML Cells

In a functional cellular context, inhibition of SUMOylation with 2-D08 has been shown to prime non-APL acute myeloid leukemia (AML) cells for differentiation. Specifically, 2-D08 was reported to enhance the expression of key genes involved in differentiation, proliferation, and apoptosis when combined with all-trans retinoic acid (ATRA) [1]. While Anacardic Acid can have a similar effect as an E1 inhibitor [1], this demonstrates that E2-targeted inhibition with 2-D08 is a viable strategy for this specific application, and its distinct polypharmacology may confer a different overall cellular response.

Acute Myeloid Leukemia Differentiation Therapy Drug Synergy

Superior Anti-Aggregatory and Neuroprotective Effects Against Aβ42

In a comparative study of five flavones (quercetin, transilitin, jaceosidin, nobiletin, and 2-D08), 2-D08 demonstrated the most effective anti-aggregatory and neuroprotective effects against human amyloid-beta 1-42 (Aβ1-42) in vitro. While quercetin and transilitin also showed significant inhibition, 2-D08 was the most potent of the group, and the effects of jaceosidin and nobiletin were not significant [1].

Alzheimer's Disease Amyloid-beta Neuroprotection

Effective Inhibition of Topoisomerase I SUMOylation in Cancer Cell Lines

2-D08 has been shown to effectively block the SUMOylation of Topoisomerase I in cellular models. A 6-hour pretreatment with 100 µM 2-D08 was sufficient to effectively inhibit Camptothecin-induced Topoisomerase I SUMOylation in ZR-75-1 and BT-474 breast cancer cell lines . This cellular activity is a key differentiator from compounds that are only active in cell-free systems. Furthermore, this inhibition was achieved without affecting overall cellular protein ubiquitination, suggesting a degree of pathway selectivity within cells [1].

Cancer Topoisomerase Post-Translational Modification

Recommended Research and Discovery Applications for 2-D08 Based on Verified Evidence


Investigating E2 and E3 Ligase-Specific Functions in the SUMO Pathway

Researchers seeking to dissect the roles of specific E2 conjugating enzymes (UBC9) and downstream E3 ligases in SUMO-dependent processes should consider 2-D08. Its unique mechanism, which blocks the final substrate transfer step without affecting E1 activation, provides a targeted tool that complements or contrasts with E1 inhibitors like Ginkgolic Acid. This allows for a more nuanced interrogation of the SUMO conjugation cascade, helping to delineate E1-dependent versus E2/E3-dependent cellular functions .

Exploring the Intersection of SUMOylation and Axl Kinase Signaling

2-D08 is a critical tool for studies investigating the crosstalk or convergent roles of protein SUMOylation and Axl receptor tyrosine kinase signaling. Given its validated dual activity as both a SUMO E2 inhibitor and a potent Axl kinase inhibitor (IC50 = 0.49 nM), 2-D08 enables research into disease models where both pathways are activated . This polypharmacology makes it distinct from highly selective SUMOylation probes and can be used to generate specific hypotheses about multi-target therapeutic effects.

Probing the Role of SUMOylation in Cancer Cell Differentiation and Drug Resistance

2-D08 serves as a validated chemical probe for exploring the role of the SUMOylation pathway in modulating responses to differentiation therapy in cancer. The evidence showing its ability to enhance ATRA-induced gene expression in non-APL AML cells supports its use in functional assays designed to understand resistance mechanisms to retinoid therapy and to validate the SUMO pathway as a target for combination treatment strategies .

Modeling Amyloid-beta Toxicity and Aggregation in Neurodegeneration

In the field of Alzheimer's disease research, 2-D08 stands out among flavonoids as a superior tool for studying amyloid-beta (Aβ) pathology. Its demonstrated superiority over other flavones (including quercetin, transilitin, jaceosidin, and nobiletin) in inhibiting Aβ1-42 aggregation and protecting neuronal PC12 cells from toxicity provides a strong, evidence-based rationale for its use in in vitro models of neurodegeneration .

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